molecular formula C18H22N2OS B5227233 5-methyl-N-(1-methylpiperidin-4-yl)-4-phenylthiophene-3-carboxamide

5-methyl-N-(1-methylpiperidin-4-yl)-4-phenylthiophene-3-carboxamide

Cat. No.: B5227233
M. Wt: 314.4 g/mol
InChI Key: CNQZROLKWKRFRY-UHFFFAOYSA-N
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Description

5-methyl-N-(1-methylpiperidin-4-yl)-4-phenylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a phenyl group, a piperidine ring, and a carboxamide functional group, making it a molecule of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(1-methylpiperidin-4-yl)-4-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the thiophene ring.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine, such as methylamine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(1-methylpiperidin-4-yl)-4-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated thiophene derivatives with nucleophiles like amines or alcohols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-methyl-N-(1-methylpiperidin-4-yl)-4-phenylthiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-(1-methylpiperidin-4-yl)-4-phenylthiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and carboxamide group are often involved in binding interactions, while the thiophene ring can participate in π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide
  • 5-methyl-N-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxamide

Uniqueness

5-methyl-N-(1-methylpiperidin-4-yl)-4-phenylthiophene-3-carboxamide is unique due to the combination of its structural features, including the thiophene ring, phenyl group, piperidine ring, and carboxamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-methyl-N-(1-methylpiperidin-4-yl)-4-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-13-17(14-6-4-3-5-7-14)16(12-22-13)18(21)19-15-8-10-20(2)11-9-15/h3-7,12,15H,8-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQZROLKWKRFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)NC2CCN(CC2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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